1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that serves as a molecular building block. It is an analogue of the natural product piperazine and exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. This compound has also been studied for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Attachment of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alkyl halides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core and exhibit comparable biological activities, including kinase inhibition and anti-tumor effects
Uniqueness: : this compound is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core and piperazine moiety, which contributes to its wide range of biological activities and potential therapeutic applications .
Properties
CAS No. |
853680-06-5 |
---|---|
Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15;/h1-2,7,11H,3-6H2,(H,12,13,14);1H |
InChI Key |
CGTWHMKOCZJTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.